molecular formula C6H6N2S B045554 Amino(2-thienyl)acetonitrile CAS No. 61261-50-5

Amino(2-thienyl)acetonitrile

Cat. No. B045554
CAS RN: 61261-50-5
M. Wt: 138.19 g/mol
InChI Key: NNJQHPAPVHHYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of amino(2-thienyl)acetonitrile and related compounds often involves multicomponent reactions or direct catalytic addition processes. For instance, the enantioselective synthesis of α,α-disubstituted α-amino acids, which can serve as building blocks for unnatural peptides, has been achieved through the catalytic addition of acetonitrile to α-iminoesters bearing an N-thiophosphinoyl group, highlighting a method to generate α-cyanomethylated amino acid derivatives (Shaoquan Lin, N. Kumagai, M. Shibasaki, 2016). Additionally, thienyl and bithienyl amino acids with emissive properties have been synthesized via a multicomponent Ugi reaction, showing potential as fluorescent probes and chemosensors (Cátia I. C. Esteves, M. Raposo, Susana P. G. Costa, 2017).

Molecular Structure Analysis

The molecular structure of amino(2-thienyl)acetonitrile compounds often exhibits significant rigidity and is influenced by the intramolecular interactions such as hydrogen bonding. For example, a study on a fluorinated α-aminonitrile compound demonstrated the compound's orthorhombic crystalline structure and provided insights into its vibrational and NMR spectral features, as well as its chemical reactivity and molecular descriptors (G. Brahmachari, Abhishek Kumar, A. K. Srivastava, S. K. Gangwar, N. Misra, V. Gupta, Rajnikant, 2015).

Chemical Reactions and Properties

Amino(2-thienyl)acetonitrile compounds participate in various chemical reactions, leading to the formation of novel heterocyclic compounds. For instance, substituted 3-aminothiophene-2-carbonitriles were synthesized from α-acetylenic nitriles, showcasing the versatility of these compounds in heterocyclic chemistry (W. Ren, Kambhampati V. B. Rao, R. Klein, 1986).

Physical Properties Analysis

The physical properties of amino(2-thienyl)acetonitrile derivatives, such as solubility and emissive behavior, play a crucial role in their application potential. For example, novel thienyl amino acids exhibited high emissivity and electron-donating properties, making them suitable for use as fluorescent probes (Cátia I. C. Esteves, M. Raposo, Susana P. G. Costa, 2017).

Chemical Properties Analysis

The chemical properties of amino(2-thienyl)acetonitrile compounds, including reactivity and the ability to form various chemical bonds, are critical for their application in synthetic chemistry. The synthesis of functionalized 2-aminohydropyridines and 2-pyridinones via domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles illustrates the compound's versatility in forming complex heterocyclic structures (Jing Sun, Yan Sun, E. Xia, Chaoguo Yan, 2011).

Scientific Research Applications

  • Protein Conformational Studies : Nitrile-derivatized amino acids, like Amino(2-thienyl)acetonitrile, are used as local environmental markers for protein conformational studies. They detect solvent-induced frequency shifts in their C=N stretching vibrations (Getahun et al., 2003).

  • Astrophysical Research : Acetonitrile and amino acetonitrile, when exposed to VUV irradiation under interstellar-like conditions, can form, aiding in understanding the origin of organic matter in astrophysical environments (Danger et al., 2011).

  • Synthesis of Unnatural Peptide Building Blocks : Amino(2-thienyl)acetonitrile is used in the enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic addition to α-iminoesters. This method offers potential for synthesizing unnatural peptide building blocks (Lin, Kumagai, & Shibasaki, 2016).

  • DNA Research and Sensing Interactions : 2-Thienyl conjugates of deoxyuridine, synthesized using Amino(2-thienyl)acetonitrile, exhibit enhanced brightness and ratiometric responses to solvent polarity and hydration, making them highly relevant for DNA research and sensing interactions (Barthes et al., 2015).

  • Ion Recognition and Chemosensors : Novel thienyl and bithienyl amino acids show potential as fluorescent probes and chemosensors for biomedically relevant ions, especially for detecting Fe3+ and Cu2+ in metal-ligand complexes (Esteves, Raposo, & Costa, 2017).

  • Fluorescent Amino Acid Analogues : Benzo[b]thienyl amino acid derivatives synthesized via palladium catalysis show potential for creating quasi-isosteric analogues of naturally occurring fluorescent amino acids (Venanzi et al., 2005).

properties

IUPAC Name

2-amino-2-thiophen-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c7-4-5(8)6-2-1-3-9-6/h1-3,5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJQHPAPVHHYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Amino-2-thiopheneacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Amino(2-thienyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
Amino(2-thienyl)acetonitrile
Reactant of Route 3
Reactant of Route 3
Amino(2-thienyl)acetonitrile
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Amino(2-thienyl)acetonitrile
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Amino(2-thienyl)acetonitrile
Reactant of Route 6
Reactant of Route 6
Amino(2-thienyl)acetonitrile

Citations

For This Compound
1
Citations
V Banphavichit, S Chaleawlertumpon… - Synthetic …, 2004 - Taylor & Francis
Synthesis of N‐Boc‐protected α‐aminonitriles starting from N‐Boc‐protected α‐aminosulfones is described. Treatment of the sulfone with two equivalents of potassium cyanide in 2‐…
Number of citations: 29 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.